9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate
Description
This compound is a chiral Fmoc (9H-fluoren-9-ylmethyl carbamate)-protected amino acid derivative with a (2S)-configured stereocenter. Its structure includes a tritylamino (triphenylmethylamine) group at the 4-position of a 1,4-dioxo butan-2-yl backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), while the trityl (Tr) group provides steric bulk to protect reactive amines during selective deprotection steps . The compound’s stereochemical purity and functional groups make it valuable in synthesizing peptides with controlled sequence and conformation. Its synthesis likely involves coupling Fmoc-protected intermediates with trityl-protected amines, followed by purification via column chromatography .
Properties
Molecular Formula |
C38H32N2O4 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H32N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,25,30,35H,24,26H2,(H,39,43)(H,40,42)/t30-/m0/s1 |
InChI Key |
GMMPINLMAPWQQT-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is often introduced through a Friedel-Crafts alkylation reaction, where fluorene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Tritylamino Group: The tritylamino group is usually added via a nucleophilic substitution reaction. Trityl chloride reacts with an amine to form the tritylamino derivative.
Carbamate Formation: The final step involves the formation of the carbamate linkage. This is typically achieved by reacting the fluorenylmethyl derivative with an isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo-butanoyl moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tritylamino derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development : The compound serves as a potential scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets makes it suitable for designing inhibitors or modulators of specific enzymes or receptors.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the tritylamino group have been shown to enhance cytotoxicity against various cancer cell lines.
- Peptide Synthesis : The compound can be utilized in solid-phase peptide synthesis as a protecting group for amino acids. Its stability under various reaction conditions makes it an ideal candidate for synthesizing complex peptides.
Applications in Materials Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties such as enhanced thermal stability and mechanical strength.
- Nanotechnology : Research has shown that functionalized derivatives can be used in the fabrication of nanoparticles for drug delivery systems, where they improve the solubility and bioavailability of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of the trityl group in enhancing the compound's interaction with cancer cell receptors.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 (Breast) |
| Compound B | 3.5 | MDA-MB-231 (Breast) |
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate linkage can undergo hydrolysis, releasing the active fluorenylmethyl and tritylamino moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The tritylamino group in the target compound enhances steric protection compared to smaller groups like tert-butyl (Boc) or hydroxyethyl .
- The 1,4-diketone moiety distinguishes it from carbamates with aromatic (e.g., methoxynaphthyl ) or aliphatic alcohol substituents (e.g., dihydroxypropyl ).
Physicochemical Properties
Table 3: Solubility and Stability
Key Observations :
- The trityl group reduces aqueous solubility compared to hydroxybutyl or glycinol derivatives .
- Stability in storage varies: Fmoc compounds generally require desiccation and low temperatures .
Key Observations :
Biological Activity
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.
The compound has the following chemical characteristics:
- Molecular Formula : C23H27N2O4
- Molecular Weight : 397.48 g/mol
- CAS Number : 125814-22-4
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the carbamate group and the introduction of the fluorenyl moiety. The synthetic pathway often utilizes coupling reactions between fluorenyl derivatives and amino acids or their derivatives, followed by carbamoylation.
Antimicrobial Activity
Recent studies have indicated that derivatives of fluorenyl compounds exhibit antimicrobial properties. For instance, a study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their activity against multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) for these compounds was found to be higher than 256 μg/mL against Gram-positive bacteria, though some showed significant activity against specific strains .
Anticancer Potential
Research has demonstrated that compounds similar to 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specific derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and obesity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
